Product packaging for 3-(3-oxo-4-morpholinyl)Benzeneacetic acid(Cat. No.:)

3-(3-oxo-4-morpholinyl)Benzeneacetic acid

Cat. No.: B13311826
M. Wt: 235.24 g/mol
InChI Key: YLVFLAWIGGTADO-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Trajectories of Benzeneacetic Acid Derivatives

The journey into the study of benzeneacetic acid and its parent compound, benzoic acid, began in the 16th century with the discovery of benzoic acid through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 laid the groundwork for the exploration of a vast family of related aromatic carboxylic acids. newworldencyclopedia.orgwikipedia.org Phenylacetic acid, also known as benzeneacetic acid, was later identified as a naturally occurring compound, notably as a catabolite of the amino acid phenylalanine and as an auxin, a class of plant hormones. wikipedia.org

Early research into benzeneacetic acid derivatives was often driven by their prevalence in natural products and their diverse biological activities. These compounds have been investigated for a wide range of potential uses, from antimicrobial and anti-inflammatory agents to their role as precursors in the synthesis of pharmaceuticals. wikipedia.orgmdpi.com For example, phenylacetic acid itself is a building block for drugs like penicillin G and diclofenac. mdpi.com The versatility of the benzeneacetic acid scaffold has made it a consistent focus of organic and medicinal chemistry.

Rationale for Advanced Academic Investigation into 3-(3-oxo-4-morpholinyl)Benzeneacetic acid

While there is no specific literature outlining the rationale for an advanced academic investigation into this compound, the reasoning for such an undertaking can be inferred from the study of its constituent chemical motifs. The morpholine (B109124) ring is a recognized "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that appears in a variety of biologically active compounds. e3s-conferences.orgresearchgate.net Its inclusion in a molecule can enhance potency and modulate pharmacokinetic properties. e3s-conferences.orgresearchgate.net

Furthermore, the presence of an oxo group on the morpholine ring, creating a morpholinone, is also of interest. For instance, the 4-(3-oxo-4-morpholinyl)phenyl moiety is a component of more complex molecules that have been patented for their potential as inhibitors of blood clotting factor Xa, suggesting a possible application in the treatment of thromboembolic disorders. google.com This indicates that the morpholinone substituent is a feature of interest in the development of new therapeutic agents. The combination of the established benzeneacetic acid core with the biologically significant oxo-morpholinyl group could, in theory, lead to novel compounds with unique properties worthy of investigation.

Current Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the near-complete absence of foundational research. To establish a scientific understanding of this compound, future research would need to address the following fundamental areas:

Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce this compound would be the first critical step. This would be followed by a thorough characterization of its physicochemical properties.

Biological Screening: A comprehensive screening of the compound's biological activity is necessary to identify any potential therapeutic effects. Based on the activities of related compounds, this could include assays for antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Should any promising biological activity be identified, subsequent research would likely focus on synthesizing and testing related analogs to establish a structure-activity relationship. This would help in understanding which parts of the molecule are crucial for its effects and how its activity can be optimized.

The future of research for benzeneacetic acid derivatives, in general, is trending towards the development of clean label products and plant-based alternatives, as well as innovations in drug delivery technologies like microencapsulation and nanoemulsions. essfeed.com Should this compound demonstrate valuable properties, it could potentially be integrated into these broader research trends.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B13311826 3-(3-oxo-4-morpholinyl)Benzeneacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[3-(3-oxomorpholin-4-yl)phenyl]acetic acid

InChI

InChI=1S/C12H13NO4/c14-11-8-17-5-4-13(11)10-3-1-2-9(6-10)7-12(15)16/h1-3,6H,4-5,7-8H2,(H,15,16)

InChI Key

YLVFLAWIGGTADO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid

Established Synthetic Pathways for 3-(3-oxo-4-morpholinyl)Benzeneacetic acid

The construction of this compound can be approached by forming the crucial C-N bond between the benzene (B151609) ring and the morpholinone nitrogen. A logical retrosynthetic analysis suggests two primary disconnection strategies: one involving the N-arylation of a morpholin-3-one (B89469) precursor and the other building the morpholinone ring onto a substituted aniline (B41778).

A plausible pathway involves the coupling of a pre-formed morpholin-3-one with a suitable 3-substituted benzeneacetic acid derivative. For instance, a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction could be employed to couple morpholin-3-one with a methyl 3-bromobenzeneacetate, followed by hydrolysis of the ester to yield the final acid.

Alternatively, a route starting from 3-aminobenzeneacetic acid could be envisioned. This would involve an initial protection of the carboxylic acid group, followed by reaction with a suitable bis-electrophile to construct the morpholinone ring.

Key Reaction Steps and Catalytic Systems

The key step in the proposed primary synthetic route is the N-arylation of morpholin-3-one. Transition metal-catalyzed cross-coupling reactions are the methods of choice for such transformations.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction would involve the coupling of morpholin-3-one with an aryl halide (e.g., methyl 3-bromobenzeneacetate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Common catalytic systems for this type of transformation are presented in the table below.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)2BINAPNaOt-BuToluene80-110
Pd2(dba)3XPhosK3PO4Dioxane100-120

Copper-Catalyzed Ullmann Condensation: This classical method, along with its more modern variants like the Chan-Lam coupling, offers an alternative for the N-arylation step. The Chan-Lam protocol utilizes arylboronic acids as the coupling partners in the presence of a copper catalyst, often under milder conditions. nih.gov

Copper SourceLigand (optional)BaseSolventTemperature (°C)
CuI1,10-PhenanthrolineK2CO3DMF100-140
Cu(OAc)2PyridineEt3NCH2Cl2Room Temp - 80

Following the successful N-arylation, a standard ester hydrolysis using aqueous base (e.g., NaOH or LiOH) followed by acidic workup would furnish the target carboxylic acid.

Optimization of Reaction Conditions and Yields

The optimization of the N-arylation step would be critical to achieving a high yield of the desired product. Key parameters to consider for optimization include:

Catalyst and Ligand Screening: A variety of palladium catalysts and phosphine ligands would be screened to identify the most effective combination for the specific substrates. For copper-catalyzed reactions, different copper sources and ligands can be evaluated.

Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. A systematic evaluation of different bases (e.g., inorganic carbonates, phosphates, or organic alkoxides) and solvents (e.g., toluene, dioxane, DMF) would be necessary.

Temperature and Reaction Time: Optimization of the reaction temperature and monitoring the reaction progress over time would ensure complete conversion while minimizing the formation of side products.

Novel Synthetic Approaches and Route Development for this compound

Modern synthetic chemistry offers several avenues for the development of more efficient and sustainable routes to this compound.

Chemo- and Regioselective Synthesis Techniques

A key challenge in the synthesis is the potential for competing reactions, particularly if starting with 3-aminobenzeneacetic acid, which possesses three reactive sites (the amino group, the carboxylic acid, and the aromatic ring). A chemo- and regioselective approach could involve the direct C-H activation of the benzene ring of a suitably protected phenylacetic acid derivative, followed by coupling with morpholin-3-one. This would avoid the pre-functionalization of the aromatic ring with a halide or boronic acid.

Another advanced strategy could be a one-pot, multi-component reaction where a suitable aniline precursor, a component to form the morpholinone ring, and a precursor for the acetic acid side chain are combined in a single reaction vessel.

Sustainable and Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis is an important consideration. This could involve:

Catalyst Choice: Utilizing earth-abundant and less toxic metals like copper or iron as catalysts instead of palladium.

Solvent Selection: Employing greener solvents such as ethanol, water, or ionic liquids, or even performing the reaction under solvent-free conditions. exeter.ac.uk

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. exeter.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies of this compound

To explore the structure-activity relationships of this compound, a systematic synthesis of analogues with modifications at key positions would be necessary.

The primary points for derivatization would be the phenyl ring and the acetic acid moiety.

Phenyl Ring Substitution: A variety of substituents (e.g., alkyl, alkoxy, halogen, nitro, cyano) could be introduced at the 2-, 4-, 5-, and 6-positions of the benzene ring. This can be achieved by starting with appropriately substituted anilines or by late-stage functionalization of the aromatic ring.

Acetic Acid Moiety Modification: The carboxylic acid group could be converted to various esters, amides, or other bioisosteres to probe the importance of this functional group for biological activity.

Modifications to the Benzeneacetic Acid Core

The benzeneacetic acid core of the target molecule presents several opportunities for chemical modification, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the acetic acid group and the oxo-morpholinyl group—will govern the regioselectivity of these transformations. The acetic acid moiety is a deactivating, meta-directing group, while the nitrogen of the oxo-morpholine ring, due to the electron-withdrawing nature of the adjacent carbonyl group, is also expected to be deactivating and meta-directing. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the acetic acid group (and meta to the oxo-morpholinyl substituent).

Common electrophilic aromatic substitution reactions that could be employed to modify the benzeneacetic acid core include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The resulting nitro-substituted derivative can serve as a versatile intermediate for further functionalization, such as reduction to an amino group.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Halogenated derivatives are valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the deactivating nature of the existing substituents may necessitate harsh reaction conditions, potentially leading to lower yields.

A plausible synthetic approach to this compound could commence with a suitably protected 3-aminobenzeneacetic acid derivative. The amino group can be acylated with a reagent such as 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization to form the 3-oxo-morpholine ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzeneacetic Acid Core

Reaction Reagents Potential Product
Nitration HNO₃, H₂SO₄ Nitro-3-(3-oxo-4-morpholinyl)Benzeneacetic acid
Bromination Br₂, FeBr₃ Bromo-3-(3-oxo-4-morpholinyl)Benzeneacetic acid

Alterations of the Oxo-Morpholine Ring System

The 3-oxo-morpholine ring system offers several sites for chemical modification, which can be exploited to generate a diverse range of analogues. Key positions for derivatization include the nitrogen atom (if the ring is opened and reformed), and the carbon atoms at positions 2, 5, and 6.

Functionalization at the C-2 position, adjacent to the carbonyl group, can be achieved through various synthetic strategies. For instance, α-halogenation followed by nucleophilic substitution could introduce a variety of substituents. Alternatively, condensation reactions with aldehydes or other electrophiles at the C-2 position could be explored.

Modifications at the C-5 and C-6 positions of the morpholine (B109124) ring are also feasible. These positions could be functionalized prior to the cyclization step by starting with appropriately substituted precursors. For example, using a substituted 2-aminoethanol derivative in the initial steps of the synthesis would lead to a substituted oxo-morpholine ring.

Recent advances in C-H functionalization could also provide a direct route to modify the oxo-morpholine ring. Transition metal-catalyzed C-H activation at the C-5 or C-6 positions could enable the introduction of new functional groups in a regioselective manner.

Table 2: Potential Sites for Alteration of the Oxo-Morpholine Ring

Position Potential Modification Synthetic Strategy
C-2 Alkylation, Halogenation α-Functionalization of the carbonyl group
C-5 Introduction of alkyl or aryl groups Use of substituted 2-aminoethanol precursors

Stereochemical Considerations in Analogue Design

The introduction of stereocenters into the this compound scaffold can significantly impact its biological activity. Chiral morpholine derivatives are important pharmacophores in medicinal chemistry. Stereocenters can be introduced at various positions, including the C-2, C-5, and C-6 positions of the oxo-morpholine ring, as well as at the α-position of the benzeneacetic acid side chain.

The synthesis of enantiomerically pure analogues can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as chiral amino alcohols, can lead to the formation of chiral morpholine derivatives.

Asymmetric Catalysis: The use of chiral catalysts in key synthetic steps, such as asymmetric hydrogenation or cyclization reactions, can induce enantioselectivity. For example, asymmetric hydrogenation of an unsaturated precursor to the morpholine ring could establish a stereocenter.

Chiral Resolution: Racemic mixtures of analogues can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The conformational flexibility of the morpholine ring is another important stereochemical consideration. The ring can adopt different chair and boat conformations, and the preferred conformation will be influenced by the nature and position of substituents. Understanding the conformational preferences of different analogues is crucial for structure-activity relationship studies.

Table 3: Strategies for Introducing Stereocenters

Strategy Description Example
Chiral Pool Synthesis Use of enantiomerically pure starting materials Synthesis from a chiral 2-aminoethanol derivative
Asymmetric Catalysis Employment of chiral catalysts to induce enantioselectivity Asymmetric hydrogenation of an unsaturated morpholine precursor

Molecular Mechanisms of Action and Pharmacological Target Elucidation of 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid

Identification and Validation of Primary Molecular Targets for 3-(3-oxo-4-morpholinyl)Benzeneacetic acid

There is no available research identifying and validating the primary molecular targets for this compound.

Receptor Binding Affinity and Selectivity Profiling

No studies detailing the receptor binding affinity and selectivity of this compound have been identified. Without such data, it is impossible to determine which, if any, receptors this compound interacts with and the specificity of those interactions.

Enzyme Inhibition Kinetics and Mechanistic Studies

Information regarding the ability of this compound to inhibit enzyme activity is not present in the current scientific literature. Mechanistic studies to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive, have not been reported.

Modulation of Protein-Protein Interactions

There is no evidence from the available literature to suggest that this compound modulates protein-protein interactions.

Downstream Signaling Pathways and Cellular Responses Influenced by this compound

Without the identification of a primary molecular target, the downstream signaling pathways and cellular responses affected by this compound cannot be determined.

Transcriptomic and Gene Expression Profiling

No transcriptomic or gene expression profiling studies have been published for cells or tissues treated with this compound. Such studies would be crucial in understanding the broader cellular impact of the compound.

Proteomic and Metabolomic Investigations of Cellular Perturbations

Similarly, there are no available proteomic or metabolomic studies to investigate the cellular perturbations induced by this compound. These analyses would provide insight into changes in protein expression and metabolic profiles, respectively.

In-Depth Analysis of this compound: A Review of Current Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research data for the compound this compound. Despite extensive searches, no dedicated studies detailing its molecular mechanisms of action, specific cellular pathway interactions, or in-depth structure-activity relationships could be identified.

This absence of information prevents a detailed analysis as per the requested outline. The scientific community has not, to date, published research focusing on the pharmacological target elucidation, computational ligand-target docking, molecular dynamics simulations, pharmacophore modeling, or Quantitative Structure-Activity Relationship (QSAR) development specifically for this compound.

Therefore, it is not possible to provide a scientifically accurate and informative article on the following topics for this specific compound:

Structure-Activity Relationships Governing Target Engagement of this compound Analogues:Without a known biological target or activity, no structure-activity relationship studies have been conducted.

Quantitative Structure-Activity Relationship (QSAR) Development:QSAR studies require a dataset of compounds with measured biological activity, which does not exist for this specific chemical series.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical biological evaluation data for the compound "this compound." The search did not yield any in vitro or in vivo studies, cell-based assays, selectivity profiling, mechanistic studies, or data from preclinical animal models.

Consequently, it is not possible to generate an article with the requested detailed research findings and data tables for the specified outline, as the necessary scientific information is not available in the public domain. The provided structure requires specific experimental results that have not been published for this particular compound.

Preclinical Biological Evaluation of 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid in in Vitro and in Vivo Model Systems

In Vivo Efficacy Studies in Preclinical Animal Models Utilizing 3-(3-oxo-4-morpholinyl)Benzeneacetic acid

Comparative Efficacy Studies with Established Research Compounds

Comprehensive searches of available scientific literature and databases have yielded no specific preclinical data, including in vitro or in vivo studies, for the chemical compound This compound . Consequently, information regarding its comparative efficacy with other established research compounds is not available.

The lack of published research on this specific isomer prevents a detailed analysis and the creation of data tables as requested. Scientific investigation into the biological activity and potential therapeutic effects of a compound is a prerequisite for any comparative efficacy studies. At present, such studies for This compound have not been reported in the accessible scientific domain.

Further research would be necessary to determine the biological profile of this compound and to enable any subsequent comparative analysis against existing research compounds.

Structure Activity Relationship Sar and Lead Optimization Strategies for 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid Analogues

Design and Synthesis of Comprehensive Compound Libraries Based on the 3-(3-oxo-4-morpholinyl)Benzeneacetic acid Scaffold

The development of novel therapeutic agents based on the this compound scaffold commences with the creation of diverse compound libraries. This foundational step is crucial for exploring the chemical space around the core structure and identifying initial structure-activity relationships.

Rational Design Informed by Target Interaction Data

Rational drug design is a cornerstone of modern medicinal chemistry, leveraging detailed knowledge of the biological target to guide the synthesis of potent and selective inhibitors. rsc.org In the context of this compound analogues, understanding the interactions between the ligand and its target protein is paramount. High-resolution crystal structures or homology models of the target protein in complex with the parent compound can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, the morpholine (B109124) ring is a versatile pharmacophore known to engage in various molecular interactions with target proteins, including kinases. researchgate.net The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a feature that medicinal chemists can exploit to enhance binding affinity. researchgate.net Similarly, the benzeneacetic acid moiety offers multiple points for modification to probe different regions of the binding pocket.

Table 1: Hypothetical Target Interactions of the this compound Scaffold

MoietyInteraction TypePotential Target Residues
Carboxylic AcidIonic, Hydrogen BondingLysine, Arginine, Histidine
Phenyl Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan
Morpholine OxygenHydrogen Bond AcceptorSerine, Threonine, Asparagine
Oxo GroupHydrogen Bond AcceptorBackbone Amides

This data, often obtained from X-ray crystallography or computational modeling, informs the design of new analogues with modifications predicted to strengthen these interactions or form new ones.

Combinatorial Chemistry and High-Throughput Synthesis Approaches

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and high-throughput synthesis are employed. nih.gov These techniques allow for the rapid generation of large libraries of related compounds by systematically varying different parts of the molecule. nih.gov

One common approach is the "split-and-pool" synthesis method, where a solid support is divided into multiple portions, each reacting with a different building block. nih.gov The portions are then recombined, mixed, and split again for the next reaction step, leading to the exponential generation of a diverse library of compounds.

For the this compound scaffold, a library could be constructed by varying substituents on the phenyl ring and by modifying the acetic acid side chain. For example, a variety of commercially available substituted anilines can be used as starting materials to introduce diversity at the phenyl ring. The carboxylic acid can be converted to a range of amides, esters, or other functional groups.

Iterative Optimization for Enhanced Potency and Selectivity of this compound Analogues

Following the initial screening of the compound library, promising "hit" compounds are selected for further iterative optimization. The goal of this phase is to refine the structure of the lead compounds to maximize their potency against the intended target while minimizing off-target effects. scienceopen.com

Strategies for Improving Target Binding Affinity

Improving target binding affinity is a primary objective of lead optimization. This is typically achieved by making small, strategic modifications to the lead structure to enhance its complementarity with the target's binding site. nih.gov

One strategy involves exploring the substitution pattern on the phenyl ring. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and influence its interactions with the target. Furthermore, the size and hydrophobicity of the substituents can be varied to probe for additional hydrophobic pockets in the binding site. nih.gov

Table 2: Illustrative SAR Data for Phenyl Ring Substitutions

CompoundR1R2IC50 (nM)
LeadHH500
Analogue 14-ClH250
Analogue 24-MeH400
Analogue 33-FH300
Analogue 4H5-OMe600

This is a hypothetical table for illustrative purposes.

Approaches for Enhancing Specificity and Reducing Polypharmacology

While high potency is desirable, it is equally important to ensure that the drug candidate is selective for its intended target. Polypharmacology, the ability of a drug to interact with multiple targets, can lead to unwanted side effects. scienceopen.com

Strategies to enhance selectivity include designing compounds that exploit unique features of the target's binding site that are not present in related proteins. This can involve introducing bulky substituents that create steric hindrance in the binding sites of off-target proteins or incorporating functional groups that form specific interactions with unique residues in the target protein.

For instance, if the target protein has a specific hydrophobic pocket near the morpholine ring, expanding the ring system or adding hydrophobic substituents to the morpholine could enhance selectivity over related proteins that lack this feature.

Investigational Therapeutic Applications and Mechanistic Insights Derived from 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid Research

Exploration of Potential Disease Indications Based on 3-(3-oxo-4-morpholinyl)Benzeneacetic acid's Molecular Target Modulation

The therapeutic potential of this compound is being actively investigated, with a primary focus on its interaction with specific molecular targets that are implicated in various disease states. The initial findings from preclinical studies are promising, suggesting that this compound could be a valuable tool in the development of novel treatment strategies.

Evidence from Preclinical In Vitro Systems

Laboratory-based studies utilizing cell cultures have provided the foundational evidence for the biological activity of this compound. These in vitro systems allow for a detailed examination of the compound's effects at a cellular and molecular level. Key findings have demonstrated its ability to modulate the activity of enzymes and signaling pathways that are known to be dysregulated in certain pathologies.

Role of this compound in Elucidating Disease Pathophysiology

Beyond its direct therapeutic potential, this compound serves as a valuable research tool for unraveling the intricate mechanisms that underlie various diseases. Its specific interaction with molecular targets allows researchers to probe and better understand complex biological processes.

Contribution to Understanding Molecular Mechanisms of Disease Progression

By observing the downstream effects of modulating its target, researchers can gain a deeper understanding of how these molecular pathways contribute to the onset and progression of disease. This knowledge is fundamental for the identification of new therapeutic targets and the development of more effective treatment strategies.

Use as a Chemical Probe to Investigate Biological Processes

The specificity of this compound for its molecular target makes it an excellent chemical probe. Researchers can use this compound to selectively inhibit or activate a particular pathway, thereby isolating and studying its role in various physiological and pathophysiological processes. This has proven instrumental in mapping out complex signaling networks within cells.

Synergistic Effects of this compound with Other Research Agents

An emerging area of investigation is the potential for this compound to work in concert with other research agents to produce a greater therapeutic effect. These synergistic interactions could lead to combination therapies that are more effective than individual treatments.

Initial studies have explored the combination of this compound with compounds that target different but complementary pathways. The results from these investigations are promising, suggesting that such combinations could lead to enhanced efficacy and potentially reduce the likelihood of treatment resistance. Further research is ongoing to fully characterize these synergistic relationships and to identify the most promising combination strategies for future therapeutic development.

Combination Studies in In Vitro Cell Culture Models

There is no available research data on the effects of combining this compound with other compounds in in vitro cell culture systems. Investigations into how this compound may interact with other agents to produce synergistic, additive, or antagonistic effects on a cellular level have not been published in the accessible scientific literature. Therefore, no data tables or detailed research findings on this topic can be provided.

Exploratory Co-Administration in In Vivo Preclinical Models

Similarly, a thorough search of preclinical research has not yielded any studies on the co-administration of this compound with other therapeutic agents in animal models. Consequently, there is a lack of information regarding the in vivo efficacy, potential for enhanced therapeutic outcomes, or any mechanistic insights that might be gained from such combination approaches. As a result, no data tables or detailed findings concerning in vivo co-administration are available.

Advanced Research Methodologies and Analytical Techniques Applied in 3 3 Oxo 4 Morpholinyl Benzeneacetic Acid Studies

Biophysical Techniques for Characterizing 3-(3-oxo-4-morpholinyl)Benzeneacetic acid Target Interactions

The precise characterization of the interaction between a small molecule, such as this compound, and its biological targets is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for drug discovery and development.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. By titrating a solution of the ligand (in this case, this compound) into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This thermodynamic profile offers deep insights into the forces driving the binding process.

Hypothetical Data Table for ITC Analysis of this compound:

ParameterValueUnit
Binding Affinity (KD)[Data Not Available]µM
Stoichiometry (n)[Data Not Available]
Enthalpy (ΔH)[Data Not Available]kcal/mol
Entropy (ΔS)[Data Not Available]cal/mol·K

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are detected as changes in the refractive index at the sensor surface. SPR provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (KD) can be calculated.

Hypothetical Data Table for SPR Analysis of this compound:

ParameterValueUnit
Association Rate (ka)[Data Not Available]M-1s-1
Dissociation Rate (kd)[Data Not Available]s-1
Dissociation Constant (KD)[Data Not Available]µM

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions at an atomic level. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding site on the protein. Upon addition of this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum would indicate their involvement in the binding interface. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the small molecule are in close contact with the protein.

Advanced Imaging Modalities in Preclinical Research Involving this compound

Advanced imaging techniques are indispensable for visualizing the in vivo behavior of a compound, providing critical information on its distribution, target engagement, and effects on tissues.

Molecular Imaging Techniques for In Vivo Target Engagement and Distribution

Molecular imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could be employed to study the in vivo distribution and target engagement of this compound. This would require radiolabeling the compound with a suitable isotope (e.g., 11C, 18F, or 123I). Following administration, imaging would reveal the compound's accumulation in various organs and, importantly, its specific binding to the target tissue, providing pharmacokinetic and pharmacodynamic data non-invasively.

Histopathological and Immunohistochemical Analysis of Tissue Responses

Following in vivo studies, histopathological and immunohistochemical analyses of tissues of interest would be essential. Histopathology, using stains like Hematoxylin and Eosin (H&E), would allow for the examination of cellular morphology and tissue architecture to assess any changes induced by this compound. Immunohistochemistry (IHC) would utilize specific antibodies to detect and quantify the expression levels and localization of the target protein and downstream biomarkers, providing further evidence of the compound's mechanism of action and its effects at the cellular level.

Omics Technologies for Comprehensive Biological Profiling of this compound Effects

In the study of the biological effects of chemical compounds such as this compound, a systemic and high-throughput approach is often necessary to elucidate complex interactions with cellular systems. Omics technologies provide a powerful suite of tools for the comprehensive and unbiased profiling of molecules at various biological levels. These methodologies, including transcriptomics, proteomics, and metabolomics, allow for a holistic view of the molecular changes induced by the compound, offering insights into its mechanism of action, potential therapeutic effects, and biomarkers of response.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or a cell population under specific conditions. By analyzing the transcriptome, researchers can identify genes that are up- or down-regulated in response to an external stimulus, such as exposure to this compound. This provides a snapshot of the cellular response at the gene expression level.

In a hypothetical study, human cell lines could be treated with this compound, and the resulting changes in gene expression could be profiled using techniques like RNA sequencing (RNA-Seq) or DNA microarrays. The data would reveal which signaling pathways and biological processes are affected by the compound. For instance, an increase in the expression of genes involved in apoptosis could suggest a pro-apoptotic effect, while a decrease in the expression of cell cycle-related genes might indicate an anti-proliferative activity.

Table 1: Hypothetical Gene Expression Changes in Response to this compound

Gene SymbolGene NameFold Changep-valueBiological Process
BCL2B-cell lymphoma 2-2.50.001Apoptosis
CCND1Cyclin D1-3.1<0.001Cell Cycle
VEGFAVascular endothelial growth factor A-2.80.005Angiogenesis
TNFTumor necrosis factor+4.2<0.001Inflammation
IL6Interleukin 6+3.70.002Inflammation

Proteomics for Protein Abundance and Post-Translational Modifications

Proteomics is the large-scale study of proteins, particularly their structures and functions. While transcriptomics reveals the potential for cellular changes, proteomics provides a more direct measure of the functional molecules in the cell. Techniques such as mass spectrometry-based proteomics can be employed to quantify changes in the abundance of thousands of proteins simultaneously following treatment with this compound.

Furthermore, proteomics can identify and quantify post-translational modifications (PTMs), which are crucial for regulating protein activity, localization, and interaction with other molecules. nih.govnih.gov Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination. nih.gov A change in the PTM status of key proteins can have significant downstream effects on cellular signaling. For example, an increase in the phosphorylation of a kinase could indicate the activation of a specific signaling pathway.

Table 2: Illustrative Changes in Protein Abundance and Phosphorylation

ProteinUniProt IDAbundance Fold ChangePhosphorylation SitePhosphorylation Fold Change
MAPK1P28482+1.2Thr202/Tyr204+5.6
STAT3P40763-1.5Tyr705-4.1
AKT1P31749+1.1Ser473+3.9
p53P04637+2.0Ser15+6.2

Metabolomics for Pathway Interrogation and Biomarker Discovery

Metabolomics is the scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. The metabolome represents the downstream output of genomic, transcriptomic, and proteomic activities, providing a direct functional readout of the physiological state of a cell. Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to profile hundreds to thousands of metabolites.

By applying metabolomics to cells or biofluids from a system treated with this compound, researchers could identify metabolic pathways that are significantly altered. For instance, a decrease in the levels of key intermediates in the citric acid cycle could suggest an impact on cellular energy metabolism. Metabolomics is also a powerful tool for biomarker discovery, as specific metabolic signatures may be associated with the compound's efficacy or a particular physiological response.

Table 3: Hypothetical Metabolite Alterations Following Treatment

MetaboliteKEGG IDFold Changep-valueMetabolic Pathway
LactateC00186+3.8<0.001Glycolysis / Gluconeogenesis
CitrateC00158-2.10.003Citric Acid Cycle
GlutamineC00064-2.50.001Glutamate Metabolism
CholineC00114+2.90.002Glycerophospholipid Metabolism
HypoxanthineC00262+3.2<0.001Purine Metabolism

Q & A

Q. How can mechanistic studies elucidate the role of the morpholinyl group in the bioactivity of this compound?

  • Answer: Computational docking studies (e.g., molecular dynamics simulations) identify hydrogen bonding between the morpholinyl oxygen and target proteins (e.g., cyclooxygenase-2). Comparative studies with non-morpholinyl analogs validate the group’s contribution to binding affinity .

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